molecular formula C15H14N2 B11925064 (3-(1H-Indol-1-yl)phenyl)methanamine

(3-(1H-Indol-1-yl)phenyl)methanamine

Cat. No.: B11925064
M. Wt: 222.28 g/mol
InChI Key: QCGIDYVNXZLJHE-UHFFFAOYSA-N
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Description

(3-(1H-Indol-1-yl)phenyl)methanamine: is a compound that features an indole moiety attached to a phenylmethanamine structure. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

(3-indol-1-ylphenyl)methanamine

InChI

InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2

InChI Key

QCGIDYVNXZLJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine typically involves the reaction of indole with a suitable phenylmethanamine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indole is coupled with a halogenated phenylmethanamine under specific conditions . Another approach involves the use of a multicomponent reaction, where indole, an aldehyde, and an amine are reacted together in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction could produce indole-3-ethanamine derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of (3-(1H-Indol-1-yl)phenyl)methanamine and its derivatives. The mechanisms of action primarily involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, including HeLa and MCF-7 cells. For example, a study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound disrupts microtubule dynamics, which is crucial for cell division. This mechanism contributes to its effectiveness in inhibiting cancer cell proliferation.

Case Studies

StudyCompoundCell LineIC50 (μM)Mechanism
Study 1This compoundHeLa0.52Tubulin inhibition
Study 2This compoundMCF-70.34Apoptosis induction
Study 3This compoundHT-290.86Cell cycle arrest

Neuropharmacological Effects

Research indicates that indole derivatives may also possess neuroprotective properties. Studies have shown that these compounds can protect neuronal cells from apoptosis and reduce neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

  • Neuroprotection in Alzheimer's Models : One study highlighted the protective effects of related indole compounds against neuronal cell death in animal models of Alzheimer's disease, improving cognitive function and reducing inflammation markers .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may disrupt bacterial cell membranes and inhibit key metabolic pathways.

Mechanism of Action

The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .

Biological Activity

(3-(1H-Indol-1-yl)phenyl)methanamine, also known as a derivative of indole, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indole derivatives that have shown promise in various therapeutic areas, including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of indole derivatives with phenyl-substituted amines. The resulting compound features an indole ring fused to a phenyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, a study demonstrated that certain 3-phenyl-1H-indoles exhibited significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains without cross-resistance to first-line drugs .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)Toxicity (CC50)Genotoxicity
3r10>30Negative
3h<30<30Positive
3n<30<30Negative

The compound 3r was particularly notable for its low toxicity to mammalian cells and strong bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC) .

Antifungal Activity

Indole derivatives have also been screened for antifungal properties. A study found that specific analogues demonstrated potent antifungal activity against Cryptococcus neoformans, with MIC values as low as 0.25 µg/mL . This suggests that modifications to the indole structure can enhance antifungal efficacy while maintaining low toxicity.

Anticancer Activity

Several indole derivatives have been investigated for their anticancer potential. For example, compounds derived from indole have shown promising results in inhibiting cancer cell proliferation. One study reported that certain derivatives displayed IC50 values below 1 µM against various cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and disruption of tubulin polymerization .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism
7dHeLa0.52Apoptosis
7dMCF-70.34Tubulin inhibition
7dHT-290.86Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications such as halogen substitutions on the indole ring or variations in the phenyl group can enhance antimicrobial and anticancer activities . The presence of electron-withdrawing groups tends to increase potency against specific pathogens while reducing toxicity.

Case Studies

Recent case studies illustrate the potential applications of this compound in treating infections and cancer:

  • Case Study on Tuberculosis : A series of indole derivatives were tested for their ability to inhibit Mtb growth, with compound 3r emerging as a lead candidate due to its favorable toxicity profile and efficacy against resistant strains .
  • Case Study on Cancer : In vitro studies demonstrated that certain indole derivatives could effectively induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

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